molecular formula C8H8N4O2 B2832303 N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide CAS No. 1071522-59-2

N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide

Cat. No.: B2832303
CAS No.: 1071522-59-2
M. Wt: 192.178
InChI Key: UJGPIABFPMWOKJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring fused with an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole with imidazole-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced imidazole compounds.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: A compound with similar structural features but different functional groups.

    N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: Another compound with an oxazole ring but different substituents.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide is unique due to its combination of an oxazole and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1H-imidazole-1-carboxamide is a compound that has attracted significant attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring fused with an imidazole ring. This structural configuration contributes to its versatility in various chemical reactions and biological applications. The molecular formula is C8H8N4O2C_8H_8N_4O_2 with a CAS number of 1071522-59-2 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through interaction with binding sites. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with fungal cell membrane integrity. Studies have shown effectiveness against a range of pathogenic microorganisms, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that modifications of related compounds showed significant activity against human colon adenocarcinoma (HT29) and other cancer types, with IC50 values indicating potent antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntibacterialVarious bacterial strainsVaries by strain
AntifungalFungal pathogensVaries by strain
AnticancerHT29 (colon), MCF7 (breast), A549 (lung)2.76 - 9.27

Case Study: Anticancer Efficacy

A significant study focused on the anticancer efficacy of this compound derivatives found that certain modifications led to enhanced potency against specific cancer cell lines. For example, a derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), highlighting the potential for developing targeted cancer therapies based on this compound .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other oxazole-containing compounds. For instance:

Compound NameActivity TypeNotable Features
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamideAntibacterialSimilar structural features
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitro-pyrazol)AnticancerDifferent substituents affecting activity

These comparisons underscore the unique properties of this compound in terms of its combined oxazole and imidazole rings, which may enhance its bioactivity compared to similar compounds .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)imidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-6-4-7(11-14-6)10-8(13)12-3-2-9-5-12/h2-5H,1H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGPIABFPMWOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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